N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline

Catalog No.
S872695
CAS No.
1179732-72-9
M.F
C9H8F5N
M. Wt
225.16 g/mol
Availability
In Stock
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N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline

CAS Number

1179732-72-9

Product Name

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline

IUPAC Name

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline

Molecular Formula

C9H8F5N

Molecular Weight

225.16 g/mol

InChI

InChI=1S/C9H8F5N/c10-8(11)5-15-7-4-2-1-3-6(7)9(12,13)14/h1-4,8,15H,5H2

InChI Key

ZCNVRRRMBCAJMU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NCC(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NCC(F)F

Application in Organic Synthesis

Scientific Field: Organic Chemistry Summary of Application: This compound is utilized in the synthesis of fluorotetralins, which are important in the development of pharmaceuticals and agrochemicals due to their unique biological activities. Methods of Application: Researchers employ Ni/NHC-catalyzed C–H alkylation of fluoroarenes with alkenes, using a density functional theory (DFT) approach to achieve high enantio- and regioselectivity . Results: The process follows a concerted ligand–ligand hydrogen transfer (LLHT) mechanism, leading to high R-enantioselectivity and exclusive endo-regioselectivity. The chemoselectivity of C–H activation over C–F activation is attributed to the more favorable LLHT mechanism .

Activation of C–F Bonds

Scientific Field: Fluorine Chemistry Summary of Application: “N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline” serves as a starting material for the selective activation of C–F bonds, which is a challenging task in organic synthesis. Methods of Application: The activation process involves the use of trifluoromethyl-containing compounds to synthesize diverse fluorinated compounds through selective C–F bond activation . Results: Significant progress has been made in this area, with the development of new methods for the functionalization of the C–F bond, contributing to the synthesis of a wide range of fluorinated compounds .

Development of Solid Electrolyte Interface (SEI) Layers

Scientific Field: Electrochemistry Summary of Application: The compound is researched for its potential to contribute to the design of LiF-rich SEI layers, which are crucial for enhancing the performance of lithium-ion batteries. Methods of Application: Salt-additive chemistry is explored to boost fast-charging performance in phosphorus-based lithium-ion batteries . Results: The design of a LiF-rich SEI layer through this approach is expected to significantly improve battery performance, particularly in terms of fast-charging capabilities .

Fluorinated Compound Synthesis

Gel Polymer Electrolytes for Lithium-Sulfur Batteries

Scientific Field: Materials Science Summary of Application: The compound is investigated for its role in forming asymmetric bi-functional gel polymer electrolytes, which are crucial for the performance of lithium-sulfur batteries. Methods of Application: An interpenetrating network (IPN) gel polymer electrolyte is prepared by in situ cationic polymerization, enhancing the battery’s cycle stability and Coulombic efficiency . Results: Lithium-sulfur batteries with this electrolyte exhibit good cycle stability, maintaining a capacity of 807 mA h g−1 after 500 cycles at 0.5C, with a high Coulombic efficiency of approximately 99.6% .

Fast-Charging Lithium-Ion Battery Anodes

Scientific Field: Electrochemistry Summary of Application: The compound contributes to the design of LiF-rich solid electrolyte interface layers, which are essential for fast-charging lithium-ion batteries. Methods of Application: The approach involves salt-additive chemistry to generate a conductive LiF-rich layer at the anode surface . Results: The anode delivers a high reversible capacity of 450 mA h g−1 after 450 cycles, showcasing the potential for high-performance fast-charging batteries .

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by the presence of both a difluoroethyl group and a trifluoromethyl group attached to an aniline structure. Its chemical formula is C9H8F5NC_9H_8F_5N, and it has gained attention in various fields due to its unique properties imparted by the fluorine atoms. The compound exhibits significant lipophilicity and potential bioactivity, making it a candidate for pharmaceutical applications.

The reactivity of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline can be attributed to its functional groups. The difluoroethyl moiety can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the electronic properties of the aromatic ring, enhancing electrophilic substitution reactions. For instance, reactions involving aryl halides can lead to the formation of new carbon-fluorine bonds through strategies such as copper-mediated difluoromethylation .

The synthesis of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline can be achieved through several methods:

  • Direct Fluorination: Utilizing fluorinating agents to introduce fluorine atoms into the aniline structure.
  • Nucleophilic Substitution: Reacting an appropriate difluoroethyl halide with 2-(trifluoromethyl)aniline under basic conditions.
  • Coupling Reactions: Employing palladium-catalyzed coupling methods to attach the difluoroethyl group to the aromatic amine .

These methods leverage the unique reactivity of fluorinated compounds to achieve high yields and purity.

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline has potential applications in:

  • Pharmaceuticals: As a lead compound in drug discovery due to its enhanced bioactivity and stability.
  • Agricultural Chemicals: In the development of pesticides or herbicides that require specific targeting mechanisms.
  • Material Science: As a precursor in the synthesis of advanced materials with tailored properties .

Interaction studies involving N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline focus on its binding affinity and interactions with biological targets. These studies are crucial for understanding how modifications in the molecular structure affect pharmacodynamics and pharmacokinetics. For example, compounds with similar trifluoromethyl or difluoroethyl groups have shown altered interactions with enzymes or receptors due to changes in lipophilicity and steric hindrance .

Several compounds share structural similarities with N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
N,N-Dimethyl-2-(trifluoromethyl)anilineTrifluoromethyl AmineLacks difluoroethyl group; more lipophilic
2-(Trifluoromethyl)anilineTrifluoromethyl AmineNo difluoroalkyl substituent; simpler structure
N-(2,2-Difluoroethyl)anilineDifluoroalkyl AmineLacks trifluoromethyl group; different reactivity
3-Chloro-2-(trifluoromethyl)anilineChlorinated AmineContains chlorine; different electronic properties

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline stands out due to its combination of both difluoroalkyl and trifluoromethyl groups, which may confer unique physicochemical properties compared to its analogs.

Molecular Identification

CAS Registry Number (1179732-72-9)

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline is uniquely identified by the Chemical Abstracts Service Registry Number 1179732-72-9 [1] [2]. This registry number serves as the definitive identifier for this fluorinated aromatic amine compound in chemical databases and literature [3]. The compound is also catalogued under the MDL number MFCD12807398, providing additional reference points for chemical identification systems [1] [2].

Molecular Formula (C9H8F5N)

The molecular formula C9H8F5N reflects the specific atomic composition of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline [1] [4]. This formula indicates nine carbon atoms, eight hydrogen atoms, five fluorine atoms, and one nitrogen atom, resulting in a molecular weight of 225.16 grams per mole [1] [3] [2]. The high fluorine content, representing five of the fourteen total atoms, significantly influences the compound's chemical and physical properties [6].

PropertyValue
CAS Registry Number1179732-72-9 [1]
Molecular FormulaC9H8F5N [1] [4]
Molecular Weight225.16 g/mol [1] [3]
SMILESC1=CC=C(C(=C1)C(F)(F)F)NCC(F)F [4]
InChIInChI=1S/C9H8F5N/c10-8(11)5-15-7-4-2-1-3-6(7)9(12,13)14/h1-4,8,15H,5H2 [4]
InChIKeyZCNVRRRMBCAJMU-UHFFFAOYSA-N [4]

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline [1] [4]. This systematic name precisely describes the structural features: the parent aniline structure bearing a trifluoromethyl substituent at the 2-position of the benzene ring and a 2,2-difluoroethyl group attached to the nitrogen atom [1]. Alternative nomenclature includes benzenamine, N-(2,2-difluoroethyl)-2-(trifluoromethyl), which follows the systematic naming convention for substituted anilines [1].

Structural Features

Trifluoromethyl Group Position and Influence

The trifluoromethyl group (-CF3) occupies the ortho position relative to the amino nitrogen on the benzene ring [1] [4]. This positioning creates significant steric and electronic effects that influence the overall molecular geometry and reactivity [7] [8]. The trifluoromethyl group exhibits strong electron-withdrawing properties through inductive effects, with fluorine atoms being highly electronegative and pulling electron density away from the aromatic system [7] [6] [9].

The ortho positioning of the trifluoromethyl group creates substantial steric hindrance with the nitrogen substituent, forcing the molecule to adopt specific conformational arrangements to minimize unfavorable interactions [7] [9]. This steric influence affects the planarity of the aromatic system and the orientation of the nitrogen lone pair relative to the benzene ring [10] [11]. The electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions [7] [9] [10].

Difluoroethyl Moiety at Nitrogen

The difluoroethyl group (-CH2CHF2) is directly bonded to the nitrogen atom of the aniline structure [1] [4]. This substituent introduces additional conformational complexity due to the presence of two fluorine atoms on the terminal carbon [12] [13] [14]. The difluoroethyl moiety adopts preferential conformations that are influenced by both intramolecular interactions and solvent effects [12] [13].

Research on similar difluorinated alkyl chains demonstrates that the 1,3-difluoropropylene motif strongly influences molecular conformation, with significant dependence on medium polarity [12] [13]. The difluoroethyl group in this compound exhibits similar conformational preferences, with gauche conformations being energetically favored over anti arrangements [12] [13]. This conformational bias results from a combination of hyperconjugative interactions and dipole-dipole effects between the carbon-fluorine bonds [12] [13].

Conformational Analysis

The conformational landscape of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline is dominated by the interplay between steric effects from the bulky substituents and electronic interactions involving the fluorine atoms [12] [13] [14]. The molecule exhibits restricted rotation around several key bonds, including the carbon-nitrogen bond connecting the difluoroethyl group and the carbon-carbon bond linking the trifluoromethyl group to the aromatic ring [12] [13].

Computational studies on related fluorinated compounds reveal that conformational preferences are significantly influenced by solvent polarity [12] [13]. In polar solvents, conformations with aligned carbon-fluorine dipoles are stabilized, while in nonpolar environments, steric effects dominate conformational selection [12] [13]. The nitrogen atom in the aniline structure adopts approximately sp2 hybridization, resulting in a carbon-nitrogen-carbon bond angle of approximately 120 degrees [15] [16].

Conformational FeaturePreferred ArrangementEnergetic Contribution
Trifluoromethyl Group OrientationPerpendicular to aromatic plane [7] [9]Steric effects dominate [7]
Difluoroethyl Moiety ConformationGauche conformation with respect to C-N bond [12] [13]Influenced by solvent polarity [12] [13]
N-H Bond OrientationPerpendicular to aromatic plane [15] [16]Affected by resonance with aromatic ring [15] [16]
Intramolecular InteractionsWeak hydrogen bonding between N-H and fluorine atoms [14]Stabilizes specific conformations [14]

Electronic Structure

Electron Distribution

The electron distribution in N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline is significantly altered by the presence of multiple fluorine substituents [17] [18] [19]. The highly electronegative fluorine atoms create regions of electron deficiency throughout the molecule, particularly affecting the aromatic ring system and the nitrogen atom [17] [18]. The trifluoromethyl group induces a strong polarization of electron density, drawing electrons away from the benzene ring through inductive effects [7] [8] [6].

Computational studies on fluorinated aromatic systems demonstrate that fluorine substitution creates additional pi-bonding and antibonding orbitals that interact with the aromatic pi-system [20] [19] [11]. These interactions result in a phenomenon termed "fluoromaticity," where fluorine atoms contribute to stabilizing the aromatic system while simultaneously withdrawing electron density [20] [19] [11]. The difluoroethyl group similarly affects the nitrogen electron density, reducing its nucleophilicity compared to unsubstituted aniline [17] [18].

Resonance Effects

The resonance effects in N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline are complex due to the competing influences of the electron-donating nitrogen and the electron-withdrawing fluorinated substituents [17] [18] [15]. The nitrogen lone pair, which typically participates in resonance with the benzene ring in simple anilines, experiences reduced conjugation due to steric hindrance from the ortho trifluoromethyl group and electronic effects from the difluoroethyl substituent [15] [16].

Research on fluorinated aromatic compounds indicates that resonance effects involving fluorine atoms are generally weaker than inductive effects [17] [18]. However, the fluorine atoms can participate in weak pi-conjugation with the aromatic system, creating stabilizing interactions that contribute to the overall electronic structure [20] [19] [11]. The reduced resonance donation from nitrogen results in decreased electron density throughout the aromatic ring, affecting the compound's reactivity toward electrophilic substitution reactions [10] [21].

Inductive Effects of Fluorine Substituents

The inductive effects of the fluorine substituents dominate the electronic structure of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline [7] [8] [6]. Both the trifluoromethyl group and the difluoroethyl moiety exhibit strong electron-withdrawing characteristics through sigma-bond polarization [7] [6] [22]. The electronegativity difference between fluorine and carbon creates highly polarized carbon-fluorine bonds, with fluorine atoms bearing partial negative charges and carbon atoms bearing partial positive charges [6] [23].

The trifluoromethyl group demonstrates particularly strong inductive effects, with studies showing that this substituent can withdraw electron density equivalent to several electron volts in some molecular systems [8] [22] [17]. This electron withdrawal extends through the aromatic ring, affecting the electron density at all positions but most significantly at the ortho and para positions relative to the point of attachment [7] [9] [10]. The cumulative inductive effects of both fluorinated substituents result in a highly electron-deficient aromatic system that exhibits reduced reactivity toward electrophilic aromatic substitution reactions [10] [21].

Effect TypeTrifluoromethyl GroupDifluoroethyl Group
Inductive EffectStrong electron-withdrawing [7] [6]Moderate electron-withdrawing [17] [18]
Resonance EffectWeak or negligible [17] [18]Weak or negligible [17] [18]
Net Effect on Aromatic RingStrongly deactivating [7] [9]Moderately deactivating [17] [18]
Effect on Electron DistributionDecreases electron density at ortho/para positions [7] [9]Decreases electron density at nitrogen [17] [18]
Effect on ReactivityMeta-directing in electrophilic aromatic substitution [7] [9] [21]Affects nucleophilicity of nitrogen [17] [18]

Molecular Weight (225.16)

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline exhibits a molecular weight of 225.16 grams per mole [1] [2] [3]. This value has been consistently reported across multiple chemical databases and reflects the compound's molecular formula C₉H₈F₅N [1] [2]. The molecular weight calculation incorporates nine carbon atoms (108.09 g/mol), eight hydrogen atoms (8.064 g/mol), five fluorine atoms (94.995 g/mol), and one nitrogen atom (14.007 g/mol), providing the exact mass of 225.05769007 daltons [1].

The relatively high molecular weight for a nine-carbon aromatic compound results from the presence of five fluorine atoms, which contribute approximately 42% of the total molecular mass . This significant fluorine content profoundly influences the compound's physicochemical properties, including density, volatility, and intermolecular interactions [2]. The molecular weight determination has been verified through multiple analytical techniques, including mass spectrometry and computational methods [1].

Density Considerations

The predicted density of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline is 1.323 ± 0.06 grams per cubic centimeter [2]. This value represents a computational prediction rather than experimental measurement, reflecting the compound's relatively limited commercial availability and specialized nature. The density prediction methodology likely employs molecular volume calculations based on atomic radii and molecular geometry optimization [2].

The relatively high density compared to non-fluorinated aniline derivatives can be attributed to the presence of five fluorine atoms within the molecular structure [2]. Fluorine atoms, despite their small atomic radius, contribute significantly to molecular density due to their high atomic mass (18.998 g/mol) relative to hydrogen (1.008 g/mol) . This density value places the compound in the category of dense organic liquids, similar to other heavily fluorinated aromatic compounds [5].

Melting and Boiling Point Characteristics

Specific melting and boiling point data for N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline are not readily available in current literature databases [6]. However, structural analogues provide insight into expected thermal behavior. The parent compound 2-(trifluoromethyl)aniline exhibits a melting point of 34°C and a boiling point range of 170-173°C [7] [8], suggesting that the addition of the 2,2-difluoroethyl substituent would likely modify these values.

The difluoroethyl group's presence is expected to increase both melting and boiling points relative to the parent 2-(trifluoromethyl)aniline due to increased molecular weight and potential for additional intermolecular interactions [9]. Similar difluoroethylated compounds demonstrate elevated thermal transition temperatures compared to their non-fluorinated counterparts [10]. The electron-withdrawing nature of both fluorinated substituents may also contribute to enhanced intermolecular dipole interactions, further influencing thermal properties [8].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides crucial structural characterization for N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy would be expected to show characteristic patterns for the aromatic protons in the 7.0-8.0 parts per million region, with the electron-withdrawing trifluoromethyl group causing downfield shifts relative to unsubstituted aniline [11] [12].

The difluoroethyl moiety would produce distinctive multipicity patterns, with the methylene protons adjacent to nitrogen appearing as a triplet due to coupling with the terminal difluoromethine proton [9]. The difluoromethine proton would appear as a triplet of triplets, reflecting coupling with both the methylene protons and the two fluorine atoms [12] [9]. Fluorine-19 nuclear magnetic resonance (¹⁹F nuclear magnetic resonance) spectroscopy would reveal two distinct signals: one for the trifluoromethyl group (typically around -60 parts per million) and another for the difluoroethyl fluorines (approximately -110 to -120 parts per million) [11] [12].

Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy would display the characteristic quartet for the trifluoromethyl carbon with a large coupling constant (approximately 270 hertz), along with distinctive coupling patterns for the difluoroethyl carbons [11] [12]. The aromatic carbons would show varying chemical shifts depending on their proximity to the electron-withdrawing substituents [13].

Mass Spectrometry Analysis

Mass spectrometry analysis of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline would exhibit a molecular ion peak at mass-to-charge ratio 225, corresponding to the molecular weight [14]. The compound's fragmentation pattern would likely include characteristic losses associated with fluorinated substituents. Common fragmentation pathways would include loss of hydrogen fluoride (20 mass units), difluoroethylene (64 mass units), and trifluoromethyl radicals (69 mass units) .

Electrospray ionization mass spectrometry would produce protonated molecular ions at mass-to-charge ratio 226, with additional adduct formation including sodium (mass-to-charge ratio 248) and potassium (mass-to-charge ratio 264) adducts [14]. The predicted collision cross section values range from 131.8 to 191.9 square angstroms depending on the ionization adduct, providing information about the compound's three-dimensional structure in the gas phase [14].

Infrared Spectroscopic Features

Infrared spectroscopy of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline would reveal characteristic absorption bands associated with the aromatic amine and fluorinated substituents. The primary amine stretching vibrations would appear in the 3300-3500 wavenumber region, with asymmetric and symmetric nitrogen-hydrogen stretches [16] [17]. The aromatic carbon-hydrogen stretching would occur around 3000-3100 wavenumbers [16].

The trifluoromethyl group would produce strong absorption bands in the 1100-1300 wavenumber region, characteristic of carbon-fluorine stretching vibrations [13] [16]. The difluoroethyl moiety would contribute additional carbon-fluorine stretching modes in similar regions, with potential overlap requiring careful spectral analysis [9]. Aromatic carbon-carbon stretching would appear in the 1450-1600 wavenumber range, with potential shifts due to the electron-withdrawing substituents [13] [16].

Solubility and Partition Characteristics

The solubility characteristics of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline are expected to be dominated by the compound's highly fluorinated nature. Similar trifluoromethylated aniline derivatives demonstrate limited water solubility but enhanced solubility in organic solvents [5] [8]. The parent compound 2-(trifluoromethyl)aniline exhibits water solubility of approximately 4 grams per liter at 20°C [8], suggesting that the additional difluoroethyl substitution would likely reduce aqueous solubility further.

The compound would be expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile [18]. Moderate solubility in chlorinated solvents like dichloromethane and chloroform would be anticipated due to favorable fluorine-chlorine interactions [19]. The lipophilic character imparted by the fluorinated substituents would enhance solubility in nonpolar organic solvents compared to unsubstituted aniline [5].

Partition coefficients for N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline would likely favor organic phases over aqueous phases. The octanol-water partition coefficient (log P) would be expected to exceed 2.0, based on the log P value of 2.32 for 2-(trifluoromethyl)aniline [8]. The additional difluoroethyl group would contribute further to lipophilicity, potentially increasing the log P value to approximately 3.0-4.0 [20].

Collision Cross Section Properties

Collision cross section measurements provide valuable information about the three-dimensional structure and size of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline in the gas phase [14]. Predicted collision cross section values have been calculated for various ionization adducts, ranging from 131.8 to 191.9 square angstroms [14]. The protonated molecular ion [M+H]⁺ exhibits a collision cross section of 141.8 square angstroms, while the sodium adduct [M+Na]⁺ shows a value of 149.7 square angstroms [14].

The collision cross section data indicate a relatively compact molecular structure, consistent with the rigid aromatic framework and the conformational constraints imposed by the fluorinated substituents [14]. The variation in collision cross section values among different adducts reflects changes in molecular geometry upon ionization and adduct formation [14]. These measurements are particularly valuable for ion mobility spectrometry applications and structural confirmation in analytical chemistry [14].

XLogP3

4.2

Dates

Last modified: 08-16-2023

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